6-methoxy-1H-pyrrolo[3,2-b]pyridin-3-amine
Overview
Description
6-Methoxy-1H-pyrrolo[3,2-b]pyridin-3-amine is a heterocyclic compound with the molecular formula C8H8N2O. This compound is characterized by a pyrrole ring fused to a pyridine ring, with a methoxy group at the 6th position and an amine group at the 3rd position. It is a solid compound that is typically stored under inert atmosphere at temperatures below -20°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-1H-pyrrolo[3,2-b]pyridin-3-amine involves multiple steps, starting from commercially available precursorsSubsequent steps include the preparation of pyrazole by reacting α,β-alkynyls with hydrazine monohydrate, cyclization catalyzed by gold, and final cyclization using sodium hydride .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-1H-pyrrolo[3,2-b]pyridin-3-amine undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, often using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, lithium aluminum hydride, halogens, and nucleophiles. Reaction conditions vary depending on the specific reaction but often involve controlled temperatures, inert atmospheres, and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation reactions may yield hydroxylated or ketone derivatives, while reduction reactions may yield amine or alcohol derivatives. Substitution reactions may yield halogenated or other substituted derivatives.
Scientific Research Applications
6-Methoxy-1H-pyrrolo[3,2-b]pyridin-3-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential biological activities, including its role as an inhibitor of specific enzymes or receptors.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 6-methoxy-1H-pyrrolo[3,2-b]pyridin-3-amine involves its interaction with specific molecular targets, such as FGFRs. By inhibiting these receptors, the compound can interfere with signaling pathways that are crucial for cell proliferation and survival, particularly in cancer cells . This inhibition can lead to reduced cell proliferation, induction of apoptosis, and inhibition of cell migration and invasion.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolo[3,2-b]pyridine derivatives, such as:
- 1H-pyrrolo[2,3-b]pyridine
- 1H-pyrazolo[3,4-b]pyridine
- 4-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-amine
Uniqueness
6-Methoxy-1H-pyrrolo[3,2-b]pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group at the 6th position and amine group at the 3rd position contribute to its specific interactions with molecular targets, making it a valuable compound in scientific research and potential therapeutic applications.
Properties
IUPAC Name |
6-methoxy-1H-pyrrolo[3,2-b]pyridin-3-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c1-12-5-2-7-8(11-3-5)6(9)4-10-7/h2-4,10H,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAMCJVOEXRSKHM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=CN2)N)N=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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